Ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate
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Overview
Description
Ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with ethyl 2,2-difluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The fluorine atoms and the ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-(thiazol-2-yl)propanoate can be compared with other thiazole derivatives, such as:
Ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Thiazole-based sulfonamides: Known for their antimicrobial properties, these compounds differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9F2NO2S |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C8H9F2NO2S/c1-2-13-7(12)8(9,10)5-6-11-3-4-14-6/h3-4H,2,5H2,1H3 |
InChI Key |
AZVVNLNZOBRBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC=CS1)(F)F |
Origin of Product |
United States |
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